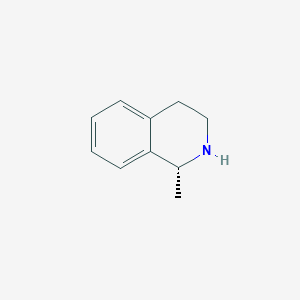

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a methyl group attached to the nitrogen atom. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative under acidic conditions to form the tetrahydroisoquinoline core. The stereochemistry can be controlled using chiral catalysts or starting materials.

Industrial Production Methods: In an industrial setting, the production of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline often involves large-scale Pictet-Spengler reactions with optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline derivatives.

Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Isoquinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various N-substituted tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline

This compound , also known as (R)-1-MeTIQ, is a chemical compound with the molecular formula and a molecular weight of 147.22 g/mol . It is the (R)-enantiomer of 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Neuroprotective Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the human brain . It has gained interest as a potential neuroprotectant . Studies suggest that 1MeTIQ can antagonize the behavioral syndrome induced by neurotoxins like MPTP and rotenone . Research indicates that 1MeTIQ demonstrates neuroprotective action against dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinuim ion and 6-hydroxydopamine, in cultured rat mesencephalic neurons . The (R)-1MeTIQ enantiomer has been found to be neuroprotective, while the (S)-1MeTIQ enantiomer had minimal effect, indicating stereoselectivity . 1MeTIQ's protective action is most effective in mesencephalic neurons, especially in tyrosine hydroxylase-positive neurons .

Effects on Dopamine Metabolism

Both (R)- and (S)-1MeTIQ enantiomers can increase dopamine and its extraneuronal metabolite, 3-methoxytyramine (3-MT), concentrations in the rat striatum, but they affect dopamine catabolism differently . (R)-1MeTIQ increases the level of homovanillic acid (HVA) and the rate of dopamine metabolism, while (S)-1MeTIQ decreases DOPAC and HVA levels and attenuates the rate of dopamine metabolism .

Potential Therapeutic Applications

1MeTIQ has been studied for its potential in managing diabetic neuropathic pain (DPN) . Acute treatment with 1MeTIQ was shown to improve STZ-induced mechanical allodynia and thermal hyperalgesia, and it also restored regionally altered serotonin and dopamine concentrations in the brain . 1MeTIQ has considerable potential as a drug for combating substance abuse . It can inhibit calcium influx and MPTP-induced parkinsonian-like bradykinesia and attenuate the biochemical and behavioral actions of rotenone . Furthermore, 1MeTIQ can enhance morphine-induced analgesia and restore altered monoamine levels in various disease models . It is considered a natural regulator of the dopamine neurotransmitter system .

Analysis of 1-MeTIQ

Wirkmechanismus

The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different stereochemistry.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl group.

N-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group on the nitrogen atom.

Uniqueness: ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biologische Aktivität

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant attention for its diverse biological activities. This article explores its neuroprotective, anti-addictive, and antidepressant properties, along with its mechanisms of action and potential therapeutic applications.

Overview of this compound

1MeTIQ is a derivative of tetrahydroisoquinoline (THIQ), which is a common scaffold in various alkaloids. It is synthesized endogenously in the brain and exhibits a wide range of pharmacological activities. The compound has been primarily studied for its neuroprotective effects against dopaminergic neurotoxins and its potential in treating neurological disorders such as Parkinson's disease.

1MeTIQ has demonstrated neuroprotective effects against several neurotoxins, including:

- MPTP : A well-known neurotoxin that induces Parkinsonian symptoms.

- Rotenone : Another neurotoxin that affects dopaminergic neurons.

Studies indicate that 1MeTIQ protects striatal terminals from the toxic effects of these substances by acting as an antioxidant and modulating dopamine metabolism. Specifically, it has been shown to increase levels of homovanillic acid (HVA), a final metabolite of dopamine, thereby enhancing dopamine metabolism .

Case Studies and Experimental Evidence

Research has highlighted the stereoselective nature of 1MeTIQ's effects. In rodent models:

- (R)-1MeTIQ significantly increased dopamine levels and HVA concentrations while enhancing dopamine metabolism by approximately 50% .

- Conversely, (S)-1MeTIQ exhibited less protective activity, decreasing DOPAC and HVA levels .

A study involving cultured rat mesencephalic neurons confirmed that 1MeTIQ protects against neurotoxicity without directly interacting with dopamine receptors or inhibiting mitochondrial respiratory complex I .

Anti-addictive Properties

1MeTIQ has also shown promise in combating substance abuse disorders. Experimental studies suggest that it may reduce the reinforcing effects of addictive substances by modulating neurotransmitter systems involved in addiction pathways. Notably, it has been found to potentiate morphine-induced analgesia while also restoring altered monoamine levels in various disease models .

Antidepressant-Like Activity

Recent studies indicate that 1MeTIQ exhibits antidepressant-like properties. It has been shown to ameliorate symptoms associated with depressive disorders through mechanisms similar to those of traditional antidepressants, including inhibition of monoamine oxidase (MAO) enzymes . This action contributes to increased availability of neurotransmitters such as serotonin and dopamine in the brain.

Summary of Biological Activities

The following table summarizes the biological activities and mechanisms associated with this compound:

| Activity | Description | Mechanism |

|---|---|---|

| Neuroprotection | Protects against dopaminergic neurotoxins like MPTP and rotenone | Antioxidant properties; modulation of dopamine metabolism |

| Anti-addiction | Reduces reinforcing effects of addictive substances | Modulation of neurotransmitter systems |

| Antidepressant-like | Exhibits antidepressant properties | Inhibition of MAO; restoration of monoamine levels |

| Anticonvulsant | Demonstrates anticonvulsant activity in various models | Modulation of neurotransmitter release |

Eigenschaften

IUPAC Name |

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILYVQSKNWRDD-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.